A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid
A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-2-(2-methoxyphenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on related compounds and outlines detailed experimental protocols for the determination of these key parameters.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-amino-2-(2-methoxyphenyl)acetic acid, a derivative of glycine, its properties are dictated by the presence of an amino group, a carboxylic acid group, and a methoxyphenyl side chain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-amino-2-(2-methoxyphenyl)acetic acid | --INVALID-LINK-- |
| CAS Number | 271583-17-6 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Not Available (see note below) | - |
| Boiling Point | Not Available | - |
| Solubility | Predicted to have limited solubility in water and higher solubility in polar organic solvents. | General amino acid properties |
| pKa | Not Available | - |
| Computed XLogP3 | -1.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe methodologies for determining the key properties of 2-amino-2-(2-methoxyphenyl)acetic acid.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a compound. For amino acids that may decompose, Fast Scanning Calorimetry (FSC) is a preferred method.[3]
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] A phase transition, such as melting, results in a detectable change in heat flow.
Instrumentation:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
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Microbalance
Procedure:
-
Accurately weigh 1-5 mg of 2-amino-2-(2-methoxyphenyl)acetic acid into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., 100 °C to 250 °C).
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]
-
For compounds prone to decomposition, employing a faster heating rate, as in FSC, can help to obtain a melting point before degradation occurs.[3]
Solubility Determination by the Gravimetric Method
The solubility of a compound in various solvents is a critical parameter. The gravimetric method is a reliable technique for determining solubility.[6]
Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.
Instrumentation:
-
Constant temperature shaker bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of 2-amino-2-(2-methoxyphenyl)acetic acid to a series of vials, each containing a known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone).
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7]
-
After equilibration, centrifuge the vials to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent in a drying oven or under vacuum until a constant weight of the residue is achieved.
-
The solubility is calculated by dividing the mass of the residue by the volume of the supernatant withdrawn.
pKa Determination by Acid-Base Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there are at least two pKa values corresponding to the carboxylic acid and amino groups.
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values can be determined from the resulting titration curve.[8][9]
Instrumentation:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a solution of 2-amino-2-(2-methoxyphenyl)acetic acid of known concentration (e.g., 0.1 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the amino acid solution into a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Incrementally add a standard solution of a strong base (e.g., 0.1 M NaOH) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH versus the volume of NaOH added.
-
The pKa of the carboxylic acid group (pKa1) is the pH at the midpoint of the first buffer region (half-equivalence point). The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region.[9]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of 2-amino-2-(2-methoxyphenyl)acetic acid.
Caption: Workflow for physicochemical characterization.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]
- 3. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08947H [pubs.rsc.org]
- 4. Differential scanning calorimetry [cureffi.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 8. scribd.com [scribd.com]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
